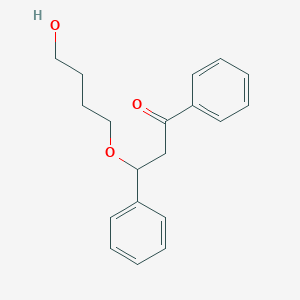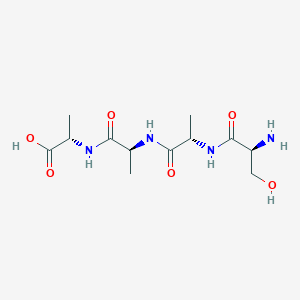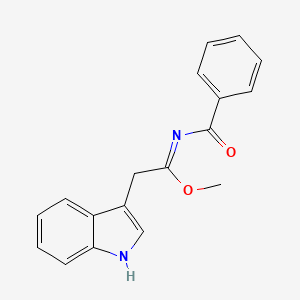
Phosphinous acid, bis(3,5-dimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous acid, bis(3,5-dimethylphenyl)- is an organophosphorus compound with the molecular formula C16H19OP. It is characterized by the presence of two 3,5-dimethylphenyl groups attached to a phosphinous acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphinous acid, bis(3,5-dimethylphenyl)- typically involves the reaction of 3,5-dimethylphenyl lithium with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Phosphinous acid, bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert it back to the phosphine.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel.
Major Products Formed:
Oxidation: Bis(3,5-dimethylphenyl)phosphine oxide.
Reduction: Bis(3,5-dimethylphenyl)phosphine.
Substitution: Various substituted phosphinous acids depending on the reagents used.
Aplicaciones Científicas De Investigación
Phosphinous acid, bis(3,5-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which phosphinous acid, bis(3,5-dimethylphenyl)- exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .
Comparación Con Compuestos Similares
- Diphenylphosphine oxide
- Bis(2,4,6-trimethylphenyl)phosphine oxide
- Bis(2-methoxyphenyl)phosphine oxide
Comparison: Phosphinous acid, bis(3,5-dimethylphenyl)- is unique due to the presence of the 3,5-dimethylphenyl groups, which provide steric hindrance and influence its reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in catalytic processes .
Propiedades
IUPAC Name |
bis(3,5-dimethylphenyl)phosphinous acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVSNHKBKLAELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19OP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458048 |
Source


|
| Record name | Phosphinous acid, bis(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866324-40-5 |
Source


|
| Record name | Phosphinous acid, bis(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)

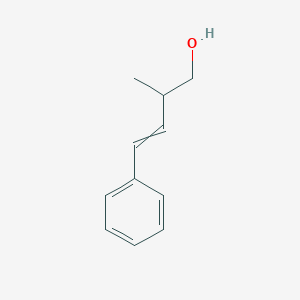
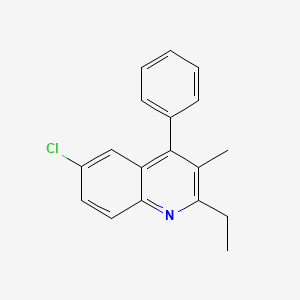
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)

![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
